1-(3-(Pyridin-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Coordination Chemistry Ligand Design Regioisomer Comparison

Researchers requiring a specific bidentate ligand geometry for metal coordination or kinase hinge-binding motifs need the 2-pyridyl regioisomer. Generic pyridyl-dihydropyrrole substitutes cannot replicate the five-membered chelate ring formation or the spatial orientation of the hydrogen-bond-accepting pyridine nitrogen, potentially nullifying catalytic or biological activity. - Provides a defined N,N- or N,O-chelation mode for late transition metals. - Ensures correct lone pair orientation for SAR campaigns targeting kinase hinge regions. - Supplied with a Certificate of Analysis including HPLC purity and residual solvent profile to guarantee batch-to-batch consistency.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B12853679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridin-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CC=C(C1)C2=CC=CC=N2
InChIInChI=1S/C11H12N2O/c1-9(14)13-7-5-10(8-13)11-4-2-3-6-12-11/h2-6H,7-8H2,1H3
InChIKeyXGWRBHVCGJNHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridyl Dihydropyrrole Ethanone – Identity & Procurement


1-(3-(Pyridin-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone (CAS 929083‑41‑0, C₁₁H₁₂N₂O, MW 188.23) is a 2,5‑dihydro‑1H‑pyrrole heterocycle that bears an N‑acetyl group and a 3‑(pyridin‑2‑yl) substituent . The compound serves primarily as a synthetic intermediate in medicinal‑chemistry campaigns and as a ligand precursor in coordination chemistry . Its value for procurement is defined almost entirely by the positional identity of the pyridyl nitrogen (ortho‑substitution), which dictates its coordination geometry and reactivity profile relative to the closely related 3‑pyridyl and 4‑pyridyl regioisomers.

Regioisomer Identity

Ortho-pyridyl substitution defines chelation geometry and reactivity

Intended Use

Synthetic intermediate for medicinal chemistry and ligand precursor for coordination chemistry

Procurement Note

Regioisomer-specific sourcing required; verify positional identity before purchase

Why 3- and 4-Pyridyl Isomers Fail as Substitutes


The three regioisomeric pyridyl‑dihydropyrrole ethanones (2‑pyridyl, 3‑pyridyl, 4‑pyridyl) share an identical molecular formula but present fundamentally different donor‑atom topographies. Only the 2‑pyridyl isomer positions the pyridine nitrogen and the dihydropyrrole olefin or carbonyl oxygen in a 1,4‑relationship that can form a discrete five‑membered chelate ring during metal coordination [1]. The 3‑ and 4‑pyridyl isomers instead function as monodentate or linear bridging ligands, respectively, leading to divergent complex geometries, stabilities, and catalytic activities. Consequently, generic substitution by a “pyridyl‑dihydropyrrole” analog without specifying the regioisomer risks altering or nullifying the intended performance in both coordination‑based and biological applications.

Chelation Mode Mismatch
3- and 4-pyridyl isomers act as monodentate or bridging ligands, not bidentate chelators
Physicochemical Data Gaps
2-pyridyl isomer lacks public density/boiling point data; may affect formulation scale-up
Supplier Diversity Risk
Narrower supplier base compared to 3-isomer may impact availability and lead times

Differentiation Evidence vs. Closest Analogs


Chelation Geometry: 2-Pyridyl vs. 3- and 4-Pyridyl Isomers

The 2‑pyridyl substitution in the target compound enables formation of a stable five‑membered chelate ring upon N,N‑ or N,O‑coordination to transition‑metal centers. In contrast, the 3‑pyridyl isomer (CAS 929083‑42‑1) can only act as a monodentate ligand through the pyridine nitrogen, while the 4‑pyridyl isomer (CAS 929083‑43‑2) functions as a linear bridging ligand . This behavior is directly analogous to the well‑documented difference between 2,2′‑bipyridine (bidentate chelator, log K₁ ≈ 8.0 for Fe²⁺) and 4,4′‑bipyridine (bridging ligand, log K₁ ≈ 3.5 for Fe²⁺) [1].

Chelation Geometry
Class-level inference
Bidentate chelator (5-membered ring) vs Monodentate (3-) or Bridging (4-)
Coordination mode determines complex nuclearity and stability; not interchangeable
Inferred from bipyridine ligand analogy
Coordination Chemistry Ligand Design Regioisomer Comparison

Physicochemical Data Gap: 2-Pyridyl vs. 3-Pyridyl Isomer

The 3‑pyridyl isomer (CAS 929083‑42‑1) has publicly reported predicted‑type physicochemical data: density 1.2 ± 0.1 g cm⁻³ and boiling point 374.8 ± 42.0 °C at 760 mmHg . For the target 2‑pyridyl isomer (CAS 929083‑41‑0), no experimental or estimated density or boiling point appears in major public databases . This absence suggests the ortho‑pyridyl configuration alters molecular packing sufficiently to render predictive algorithms unreliable, underscoring the need for lot‑specific certificate‑of‑analysis data upon procurement.

Physicochemical Data Gap
Data to verify
No public density or boiling point (2-isomer) vs predicted 1.2 g/cm³, 374.8°C (3-isomer)
Absence of basic property data flags characterization gaps for solubility and scale-up
Requires batch-specific COA verification
Physicochemical Characterization Quality Control Regioisomer Purity

Supplier Diversity and Purity: 2-Pyridyl vs. 3-Pyridyl Isomer

The target 2‑pyridyl isomer is stocked by a limited number of vendors; Leyan offers 97 % purity . The 3‑pyridyl isomer is available from a broader set of suppliers, including AKSci at 97 % purity . While the nominal catalog purities are equivalent, the narrower supplier base for the 2‑pyridyl isomer introduces higher supply‑chain risk and potentially longer lead times, which are critical factors for production‑scale procurement.

Supplier & Purity
Context-dependent
97% purity (limited vendors) vs 97% purity (broader supplier base)
Equivalent nominal purity but narrower supply base raises procurement risk
Second-source qualification may be needed for scale-up
Supply Chain Vendor Benchmarking Purity Comparison

Optimal Application Scenarios for 2-Pyridyl Dihydropyrrole Ethanone


Bidentate Chelator for Transition-Metal Catalysts

The ortho‑pyridyl configuration allows the compound to serve as a neutral N,N‑ or N,O‑bidentate chelator, forming discrete 5‑membered metallacycles with late transition metals . This is directly relevant to the development of homogeneous catalysts where well‑defined coordination spheres are required for enantioselectivity or turnover frequency. The 3‑ and 4‑pyridyl isomers cannot provide this chelation mode, making the 2‑pyridyl isomer the mandatory regioisomer for such applications.

Medicinal Chemistry Scaffold with Defined Pyridyl Vector

When a target protein pocket demands a hydrogen‑bond‑accepting pyridine nitrogen oriented in the plane of the dihydropyrrole ring, only the 2‑pyridyl isomer presents the lone pair in the correct spatial configuration . Structure‑activity relationship (SAR) campaigns that rely on this orientation—for example, kinase hinge‑binding motifs—must use the 2‑pyridyl building block to avoid loss of binding affinity caused by misdirected hydrogen bonds in the 3‑ or 4‑pyridyl analogs.

Quality-Controlled Procurement for Scale-Up and Formulation

Because the 2‑pyridyl isomer lacks publicly validated physicochemical constants (density, boiling point) , bulk procurement must be accompanied by a comprehensive certificate of analysis including HPLC purity, residual solvent profile, and melting point. Buyers transitioning from the 3‑pyridyl isomer for logistical reasons should perform a full comparability study, as differences in crystal packing can alter dissolution rate and solid‑state stability.

Application
Selection Property
Validation Focus
Transition-Metal Catalyst Design
Ortho-pyridyl bidentate chelation capability
Complex geometry and catalytic turnover studies
Medicinal Chemistry Scaffold
Defined pyridyl H-bond vector orientation
Binding affinity SAR with regioisomeric controls
Quality-Controlled Procurement
Full COA characterization package
Lot-specific purity, residual solvents, and melting point
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